molecular formula C9H7NO6 B15320491 3-(5-Hydroxy-2-nitrophenyl)-2-oxopropanoic acid

3-(5-Hydroxy-2-nitrophenyl)-2-oxopropanoic acid

Cat. No.: B15320491
M. Wt: 225.15 g/mol
InChI Key: JCDOSVKGOPRAKD-UHFFFAOYSA-N
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Description

3-(5-Hydroxy-2-nitrophenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C9H7NO5. This compound features a nitro group, a hydroxyl group, and a carboxyl group, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

3-(5-hydroxy-2-nitrophenyl)-2-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c11-6-1-2-7(10(15)16)5(3-6)4-8(12)9(13)14/h1-3,11H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDOSVKGOPRAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CC(=O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Hydroxy-2-nitrophenyl)-2-oxopropanoic acid typically involves the nitration of a precursor compound followed by oxidation and carboxylation steps. One common method is the nitration of 5-hydroxyacetophenone to form 5-hydroxy-2-nitroacetophenone, which is then subjected to further reactions to introduce the carboxyl group and form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(5-Hydroxy-2-nitrophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

    Oxidation: Formation of 5-hydroxy-2-nitrobenzaldehyde or 5-hydroxy-2-nitrobenzoic acid.

    Reduction: Formation of 3-(5-amino-2-hydroxyphenyl)-2-oxopropanoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(5-Hydroxy-2-nitrophenyl)-2-oxopropanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Hydroxy-2-nitrophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and carboxyl groups also contribute to its reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-2-nitrobenzaldehyde
  • 5-Hydroxy-2-nitrobenzoic acid
  • 3-(5-Amino-2-hydroxyphenyl)-2-oxopropanoic acid

Uniqueness

3-(5-Hydroxy-2-nitrophenyl)-2-oxopropanoic acid is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry and potential for various biological activities .

Biological Activity

3-(5-Hydroxy-2-nitrophenyl)-2-oxopropanoic acid, a compound featuring a hydroxyl and nitro group on a phenyl ring, has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and antioxidant properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure is characterized by:

  • A hydroxyl group (-OH) that enhances its reactivity.
  • A nitro group (-NO2) which can influence its biological interactions.
  • A ketone group (C=O) contributing to its overall chemical behavior.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid demonstrated significant activity against various Gram-positive bacteria and fungi. The antimicrobial efficacy is often evaluated using minimum inhibitory concentration (MIC) assays.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismsMIC (µg/mL)
Compound AStaphylococcus aureus4.69
Compound BEscherichia coli8.33
Compound CCandida albicans16.69

This table illustrates the comparative antimicrobial activity of related compounds, suggesting that structural modifications can enhance efficacy against specific pathogens.

Anticancer Activity

The anticancer properties of this compound have been explored in various cell lines. For example, compounds with similar phenolic structures have shown promising results in inhibiting the proliferation of cancer cells, particularly in lung cancer models.

Case Study: A549 Cell Line

In a study utilizing the A549 human lung cancer cell line, compounds featuring similar functional groups exhibited cytotoxic effects, with IC50 values indicating effective concentrations for inducing cell death.

Table 2: Anticancer Activity in A549 Cell Line

Compound NameIC50 (µM)
Compound X15
Compound Y25
This compound20

The above data suggests that the compound may serve as a lead for developing new anticancer agents.

Antioxidant Activity

The antioxidant properties of phenolic compounds are well-documented. The presence of hydroxyl groups allows for hydrogen donation to free radicals, thereby neutralizing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

The antioxidant mechanism involves:

  • Hydrogen atom donation from the hydroxyl group.
  • Scavenging free radicals , which mitigates oxidative damage to cells.

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